aminehydrochloride](/img/structure/B13611292.png)
[(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-dimethylcyclopentyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a cyclopentane ring substituted with two methyl groups and a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethylcyclopentyl)methylamine hydrochloride typically involves the reductive amination of [(2,2-dimethylcyclopentyl)methyl]amine with formaldehyde and hydrogen chloride. The reaction is carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of (2,2-dimethylcyclopentyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .
化学反応の分析
Types of Reactions
(2,2-dimethylcyclopentyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
科学的研究の応用
(2,2-dimethylcyclopentyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of amine metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals
作用機序
The mechanism of action of (2,2-dimethylcyclopentyl)methylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate biochemical pathways. Its molecular targets include various enzymes involved in amine metabolism .
類似化合物との比較
Similar Compounds
Cyclopentylamine: Similar structure but lacks the dimethyl substitution.
Methylcyclopentylamine: Similar but with a different substitution pattern.
Dimethylcyclopentylamine: Lacks the methylamine group.
Uniqueness
(2,2-dimethylcyclopentyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentane ring and the methylamine group makes it a versatile compound in various chemical reactions and applications .
特性
分子式 |
C9H20ClN |
|---|---|
分子量 |
177.71 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(9)7-10-3;/h8,10H,4-7H2,1-3H3;1H |
InChIキー |
STBWHERZVFBAPT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC1CNC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


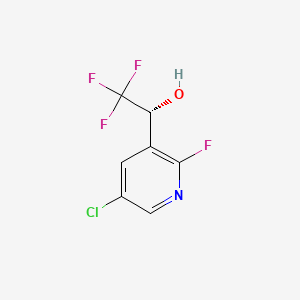
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)
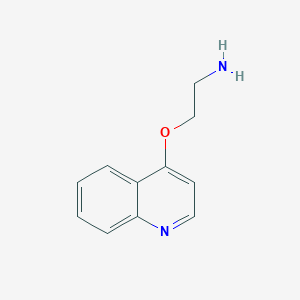

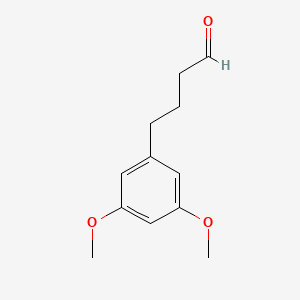
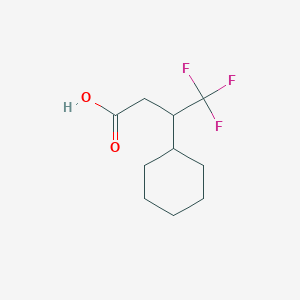
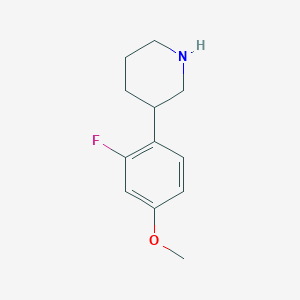
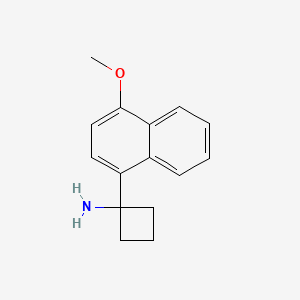
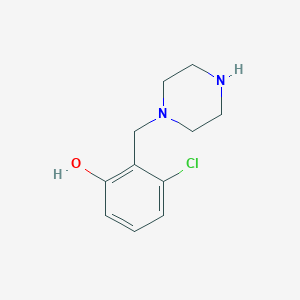
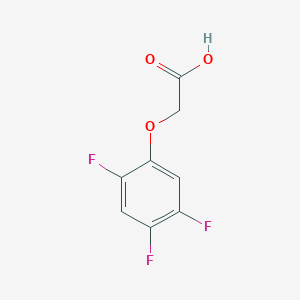
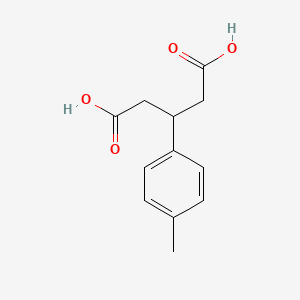
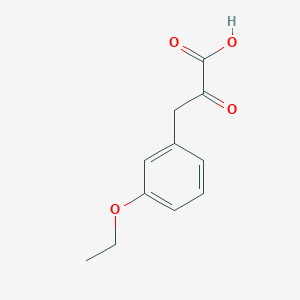
![Tert-butyl 2-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13611282.png)

